molecular formula C11H11BrN2O2 B13054767 Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

Cat. No.: B13054767
M. Wt: 283.12 g/mol
InChI Key: HERPYMWWLRHBED-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate, often involves multi-step processes. One common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Another approach is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve bromination of an indole precursor followed by esterification and amination steps.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that includes a bromine atom at the 5th position and an amino group at the 6th position, which may impart distinct pharmacological properties. Here, we explore its biological activity, including its interactions with various biological targets, synthesis methods, and comparative studies with related compounds.

  • Molecular Formula : C11H11BrN2O2
  • Molecular Weight : 283.12 g/mol

The presence of the bromine atom and amino group is critical in defining the compound's reactivity and biological interactions.

Antiviral Properties

Research indicates that indole derivatives, including this compound, may exhibit inhibitory effects against HIV-1 reverse transcriptase, a key enzyme in the viral replication process. Molecular docking studies have shown that this compound can effectively bind to target proteins involved in viral replication pathways .

In a study focusing on related indole derivatives, modifications at specific positions on the indole core significantly enhanced their inhibitory activity against HIV-1 integrase, suggesting that structural optimizations could lead to more potent antiviral agents .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. This compound has been implicated in modulating various signaling pathways associated with cancer cell proliferation. For instance, studies have demonstrated that certain indole compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells .

A comparative analysis of structurally similar compounds revealed varying degrees of cytotoxicity against different tumor cell lines. The following table summarizes the IC50 values of selected indole derivatives:

Compound NameIC50 (μM)Target Cell Line
This compoundTBDVarious Tumor Cell Lines
Ethyl 5-bromo-1H-indole-2-carboxylateTBDHuh7 D12
Ethyl 6-bromo-N'-benzylidene derivatives<0.3MDA-MB231
Indole-2-carboxylic acid derivative (20a)0.13HIV-1 Integrase

Note: TBD = To Be Determined

The mechanism of action for this compound may involve several pathways:

  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in viral replication and cancer cell proliferation.
  • Molecular Interactions : Binding studies indicate that this compound interacts with metal ions (e.g., Mg²⁺) within active sites of target proteins, enhancing its inhibitory effects .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that this compound may activate cellular stress responses.

Case Studies and Comparative Analysis

Recent studies have focused on enhancing the biological activity of indole derivatives by modifying their structure. For example, researchers have synthesized various analogs and evaluated their efficacy against HIV and cancer cell lines. A notable finding was that introducing halogenated groups or longer branches to the indole core significantly improved binding affinity and biological activity .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2,13H2,1H3

InChI Key

HERPYMWWLRHBED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)Br

Origin of Product

United States

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